methyl 2-{6'-ethenyl-2-oxo-3',5',6',7',8',8'a-hexahydro-1H,2'H-spiro[indole-3,1'-indolizin]-7'-yl}-3-methoxyprop-2-enoate
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Overview
Description
Isocorynoxeine is a naturally occurring compound found in the plant Uncaria rhynchophylla. Isocorynoxeine has garnered attention due to its potential neuroprotective and cardiovascular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocorynoxeine can be synthesized through various organic synthesis routes, often starting from simpler precursor molecules. The synthetic process typically involves multiple steps, including functional group transformations, cyclization reactions, and purification techniques.
Industrial Production Methods: Industrial production of isocorynoxeine involves large-scale extraction from Uncaria rhynchophylla followed by purification processes to obtain the compound in its pure form. Advanced techniques such as chromatography and crystallization are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Isocorynoxeine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of isocorynoxeine, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Research has shown that isocorynoxeine exhibits neuroprotective effects, particularly against glutamate-induced cell death in HT22 cells.
Medicine: It has been investigated for its cardiovascular benefits, including lowering blood pressure and providing protection against ischemia-induced neuronal damage.
Industry: Its unique properties make it a candidate for use in pharmaceuticals and nutraceuticals.
Mechanism of Action
Isocorynoxeine exerts its effects primarily through its interaction with the 5-HT2A receptor, a subtype of serotonin receptor. By modulating the activity of this receptor, isocorynoxeine influences various physiological processes, including neurotransmission and vascular function.
Molecular Targets and Pathways Involved:
5-HT2A Receptor: The primary molecular target of isocorynoxeine, influencing serotonin signaling pathways.
Neuroprotective Pathways: Involvement in pathways that protect neurons from oxidative stress and excitotoxicity.
Comparison with Similar Compounds
Isocorynoxeine is structurally similar to other alkaloids found in Uncaria rhynchophylla, such as rhynchophylline and corynoxeine. it exhibits unique pharmacological properties that distinguish it from these compounds:
Rhynchophylline: Similar neuroprotective effects but different receptor binding affinities.
Corynoxeine: Similar cardiovascular effects but varying potency and efficacy.
Isocorynoxeine's unique combination of neuroprotective and cardiovascular benefits makes it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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